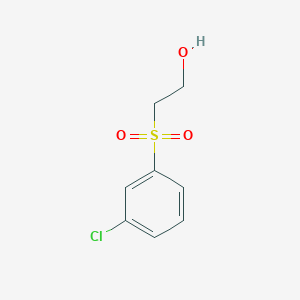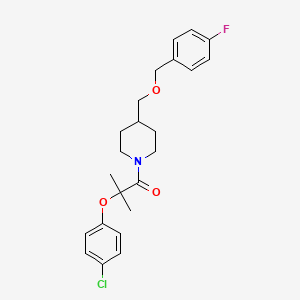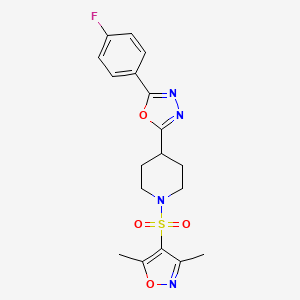
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a synthetic compound characterized by its brominated furan core and triazine moiety. This chemical is of particular interest due to its multifaceted applications in scientific research, particularly within the realms of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves several key steps:
Bromination of Furan: : Starting with furan, a bromination reaction is carried out to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst.
Formation of Carboxamide: : The brominated furan undergoes a reaction with an appropriate amine to form the carboxamide group. This usually requires a coupling agent such as EDCI or DCC.
Introduction of the Triazine Moiety: : The final step involves the attachment of the 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine group. This is done through a nucleophilic substitution reaction, where the brominated furan carboxamide acts as the nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the processes likely involve scaling up the laboratory synthetic routes, with optimization for cost, yield, and safety. This often includes continuous flow reactions, automated synthesis, and stringent purification steps to ensure product consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: : Reduction reactions typically target the triazine ring or the carboxamide group, potentially resulting in amine derivatives.
Substitution: : The bromine atom on the furan ring is susceptible to nucleophilic substitution reactions, which can replace the bromine with various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are frequently used.
Substitution: : Nucleophiles such as amines, thiols, or alcohols can be employed, often in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: : Furanone derivatives
Reduction: : Amine derivatives
Substitution: : Various substituted furans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in the synthesis of more complex molecules.
Investigated for its reactivity and stability in various chemical environments.
Biology
Used in biochemical assays to explore binding affinity with biological targets.
Medicine
Explored for its antimicrobial and antiviral properties.
Potential use in drug design and development, particularly in targeting specific biochemical pathways.
Industry
Utilized in the development of specialty chemicals and advanced materials.
Applications in agricultural chemistry for the development of novel pesticides or herbicides.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide varies depending on its application. In biochemical contexts, it often interacts with enzyme active sites, inhibiting their activity. The triazine moiety is known for its ability to mimic nucleotide structures, potentially interfering with nucleic acid processes.
Molecular Targets and Pathways
Enzymes: : Inhibition of specific enzymes critical for bacterial or viral replication.
Nucleic Acids: : Interaction with DNA or RNA, potentially disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-(6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide: : Similar structure but with a benzene ring instead of a furan ring.
4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-methanol: : Lacks the bromine and carboxamide functional groups.
Uniqueness
The combination of the brominated furan, morpholino, pyrrolidinyl, and triazine functionalities in a single compound provides unique reactivity and binding properties, setting it apart from similar compounds. Its diverse functional groups allow for a broad range of chemical reactions and interactions, making it a versatile tool in various scientific research fields.
That's a comprehensive look at 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide. Is there anything specific you would like to dive deeper into?
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6O3/c18-13-4-3-12(27-13)15(25)19-11-14-20-16(23-5-1-2-6-23)22-17(21-14)24-7-9-26-10-8-24/h3-4H,1-2,5-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGVSJULOUJLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(O3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)




